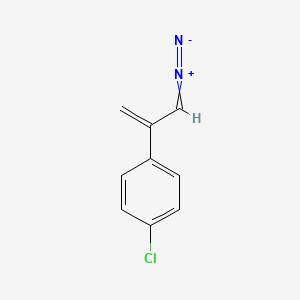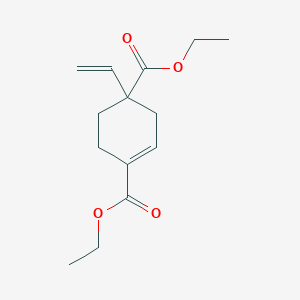![molecular formula C6H10O2S2 B14616480 Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate CAS No. 60786-02-9](/img/structure/B14616480.png)
Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate is an organic compound with a unique structure that includes a thiirane ring, a sulfanyl group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate typically involves the reaction of thiirane with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiirane ring opens and forms a bond with the methyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the thiirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiirane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiirane ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate involves its reactive thiirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiirane: A simpler compound with a similar reactive thiirane ring.
Methyl bromoacetate: A related ester used in the synthesis of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate.
Sulfoxides and sulfones: Oxidized derivatives of sulfanyl compounds.
Eigenschaften
CAS-Nummer |
60786-02-9 |
|---|---|
Molekularformel |
C6H10O2S2 |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
methyl 2-(thiiran-2-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C6H10O2S2/c1-8-6(7)4-9-2-5-3-10-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
ZEHCDUHRHIKRMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSCC1CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)



![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)


![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)

![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
